Nootkatone

描述

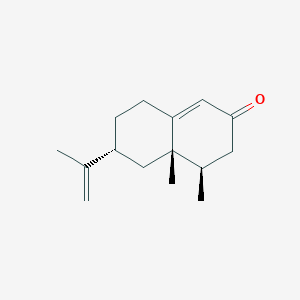

Structure

3D Structure

属性

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYNNBCKUYIKC-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047050 | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 125 °C at 0.5 mm Hg | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9963 at 25 °C, 1.003-1.032 | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |

CAS No. |

4674-50-4, 28834-25-5 | |

| Record name | (+)-Nootkatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nootkatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nootkatone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOOTKATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOOTKATONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Nootkatone chemical structure and stereoisomers

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic sesquiterpenoid ketone, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Primarily known as the characteristic aroma compound of grapefruit, it also possesses notable insecticidal and repellent properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its stereoisomers, and the distinct properties associated with each. Detailed experimental protocols for its synthesis, separation, and structural characterization are provided to support research and development efforts.

Chemical Structure

This compound is a member of the eremophilane class of sesquiterpenoids. Its structure is characterized by a decalinenone core with three chiral centers, which give rise to multiple stereoisomers.

-

Molecular Formula : C₁₅H₂₂O[1]

-

Systematic IUPAC Name :

-

( +)-Nootkatone : (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[1]

-

( -)-Nootkatone : (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

-

The molecule contains an α,β-unsaturated ketone functional group, which is a key feature for its reactivity and biological activity. The absolute configuration of the naturally occurring and most commercially relevant isomer, (+)-nootkatone, has been definitively established.

Stereoisomers of this compound

This compound possesses three stereocenters, theoretically allowing for eight possible stereoisomers (four pairs of enantiomers). However, the most well-characterized and significant are the enantiomeric pair: (+)-nootkatone and (-)-nootkatone. These enantiomers exhibit identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and, critically, in their sensory and biological properties.

dot

Caption: Relationship between (+)-Valencene and the this compound enantiomers.

Quantitative Data Summary

The distinct properties of this compound enantiomers are evident in their sensory perception thresholds and optical activity.

| Property | (+)-Nootkatone | (-)-Nootkatone | Reference |

| Odor Profile | Strong, characteristic grapefruit | Weak, woody, spicy, no grapefruit character | Leffingwell, J.C. |

| Odor Threshold | ~800 ppb | ~600,000 ppb | Leffingwell, J.C. |

| Taste Profile | Grapefruit character, bitter | Bitter, sour, no flavor impression | Leffingwell, J.C. |

| Taste Threshold | ~0.3 ppm | ~40 ppm | Leffingwell, J.C. |

| Specific Rotation ([α]D) | +195.5° (c=1.5 in CHCl₃) | -195.5° (inferred) | [3] |

Experimental Protocols

Synthesis of (+)-Nootkatone via Biocatalytic Oxidation of (+)-Valencene

This protocol outlines a method for the synthesis of (+)-nootkatone utilizing a P450 monooxygenase enzyme, which offers high selectivity and avoids harsh chemical oxidants.

Materials:

-

(+)-Valencene (substrate)

-

P450 BM3 enzyme variant or similar cytochrome P450 monooxygenase

-

Glucose monohydrate

-

Dipotassium phosphate (K₂HPO₄)

-

Monopotassium phosphate (KH₂PO₄)

-

Nicotinamide adenine dinucleotide phosphate (NADP+)

-

Glucose dehydrogenase (GDH)

-

Purified water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.6-7.8) by dissolving K₂HPO₄ and KH₂PO₄ in purified water.

-

Reaction Mixture Assembly: In a temperature-controlled reactor, combine the phosphate buffer with enzyme co-factors and support agents: glucose monohydrate, NADP+, and GDH.[4]

-

Enzyme Addition: Introduce the P450 enzyme solution to the reaction mixture. A typical enzyme concentration is around 1.5 µmol/L.[4]

-

Substrate Addition: Add (+)-valencene to the reaction mixture almost immediately to prevent potential loss of enzyme activity. A starting substrate concentration of approximately 6 mmol/L is recommended.[4]

-

Reaction Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for a period of 48-96 hours. Monitor the reaction progress using GC-MS.[5] The reaction proceeds via the formation of nootkatol isomers, which are then further oxidized to this compound.[4]

-

Extraction: Upon completion, extract the reaction mixture with an equal volume of ethyl acetate three times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate pure (+)-nootkatone.

dot

Caption: Biocatalytic synthesis workflow of (+)-Nootkatone from (+)-Valencene.

Chiral HPLC Method for Enantiomeric Separation

Direct separation of this compound enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. This protocol describes a general strategy for developing a suitable HPLC method.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, polysaccharide-based)

-

Mobile phase solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol

-

Racemic this compound standard

Method Development Strategy:

-

Initial Column Screening: Screen both Chiralpak AD-H and Chiralcel OD-H columns, as they often show different selectivities.

-

Mobile Phase Selection (Normal Phase):

-

Start with a mobile phase of n-hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.

-

Monitor the separation at a wavelength of 238 nm, corresponding to the π→π* transition of the enone chromophore.

-

If separation is poor, systematically vary the percentage of the alcohol modifier (IPA or ethanol) from 2% to 20%.

-

For basic compounds, adding 0.1% diethylamine can improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid may be used.[6]

-

-

Optimization:

-

Once partial separation is achieved, optimize the resolution (Rs > 1.5) by fine-tuning the mobile phase composition.

-

Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to balance analysis time and resolution.

-

Ensure the column temperature is stable and recorded (e.g., 25°C).

-

-

Method Validation: Validate the final method for linearity, precision, accuracy, and limit of quantification according to standard guidelines.

Structural Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and purity of the isolated this compound.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for this compound include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene protons (~4.78 ppm), and singlets/doublets for the methyl groups.

-

¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the ketone carbonyl (~199 ppm), olefinic carbons, and aliphatic carbons.

-

2D NMR: If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.

B. X-ray Crystallography for Absolute Configuration: Determining the absolute configuration of a chiral molecule is definitively achieved via single-crystal X-ray diffraction. As this compound is often a crystalline solid or can be derivatized into one, this method is applicable. The absolute configuration of (+)-nootkatone was inferred from the analysis of a dibromo derivative.

-

Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a pure sample. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined.

-

Absolute Configuration Determination: To determine the absolute configuration of a light-atom molecule, the anomalous dispersion effect is measured. This is often enhanced by using a heavy-atom derivative (as was done with the dibromo-nootkatone) or by using a specific X-ray wavelength (e.g., from a copper source) that maximizes the anomalous scattering of an atom like oxygen. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned.

Mechanism of Action and Biological Activity

This compound is recognized as an effective insect repellent and insecticide.[7] Its mechanism of action is distinct from many common insecticides like pyrethroids.[8] Research suggests that this compound acts as an antagonist of GABA-gated chloride channels in insects.[8] This mode of action is similar to that of picrotoxinin. Additionally, some studies suggest it may activate octopamine receptors in arthropods, leading to fatal spasms. This unique mechanism makes it a promising candidate for managing insects that have developed resistance to other pesticides. While most studies focus on the naturally occurring (+)-nootkatone, derivatives of the this compound structure have been shown to possess potent insecticidal and antimicrobial activities.[9][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]

- 3. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6200786B1 - Process for the preparation of this compound by laccase catalysis - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Novel Insect Antifeedant and Ixodicidal this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (+)-Nootkatone Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nootkatone is a highly valued sesquiterpenoid ketone renowned for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1] Despite its commercial demand, the low abundance of (+)-nootkatone in its natural plant sources, such as grapefruit (Citrus paradisi) and Alaska yellow cedar (Callitropsis nootkatensis), has driven extensive research into its biosynthetic pathway to enable biotechnological production.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of (+)-nootkatone in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of (+)-nootkatone in plants is a multi-step process that begins with the universal precursor of sesquiterpenoids, farnesyl pyrophosphate (FPP), derived from the mevalonate (MVA) pathway. The pathway to (+)-nootkatone can be broadly divided into two key stages: the cyclization of FPP to form (+)-valencene and the subsequent oxidation of (+)-valencene to yield (+)-nootkatone.

Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Valencene

The first committed step in the biosynthesis of (+)-nootkatone is the conversion of the linear C15 precursor, farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene (+)-valencene. This complex cyclization reaction is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family of enzymes.[3][4]

-

Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)

-

Substrate: (2E,6E)-Farnesyl pyrophosphate

-

Product: (+)-Valencene + Diphosphate

The expression of valencene synthase genes, such as CsTPS1 in Citrus sinensis, is often a key determinant of (+)-valencene accumulation.[5]

Step 2: Oxidation of (+)-Valencene to (+)-Nootkatone

The conversion of (+)-valencene to (+)-nootkatone involves a two-step oxidation process. This stage is primarily mediated by cytochrome P450 monooxygenases (CYPs) and subsequently by dehydrogenases.

-

Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase, belonging to the CYP71D subfamily, catalyzes the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol.[1][6] This reaction requires NADPH as a cofactor and is dependent on a partner protein, NADPH-cytochrome P450 reductase (CPR).

-

Enzyme: Cytochrome P450 Monooxygenase (e.g., CYP71D subfamily)

-

Substrate: (+)-Valencene

-

Product: (+)-Nootkatol

-

-

Oxidation of (+)-Nootkatol: The final step is the oxidation of the alcohol group of (+)-nootkatol to a ketone, yielding (+)-nootkatone. This reaction is catalyzed by a dehydrogenase enzyme.

-

Enzyme: Dehydrogenase

-

Substrate: (+)-Nootkatol

-

Product: (+)-Nootkatone

-

The following diagram illustrates the core biosynthetic pathway of (+)-nootkatone from FPP.

Quantitative Data

Quantitative understanding of the (+)-nootkatone biosynthetic pathway is crucial for metabolic engineering and optimization of its production. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| (+)-Limonene Synthase | Citrus sinensis | Geranyl Pyrophosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | [7] |

| P450BM3 (modified) | E. coli (biotransformation) | (+)-Valencene | - | - | [8] |

| Metabolite | Plant/Tissue | Concentration | Reference |

| (+)-Valencene | Citrus peel | 12.84 mg/kg | [9] |

| (+)-Nootkatone | Citrus paradisi peel | 1.78% - 1.80% of essential oil | [1] |

| (+)-Nootkatone | Citrus paradisi peel | 0.74% of extract | [10] |

Regulation of the Biosynthetic Pathway

The biosynthesis of (+)-nootkatone is tightly regulated at the transcriptional level, primarily through the expression of the gene encoding (+)-valencene synthase, the first committed enzyme in the pathway.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of terpene biosynthesis in plants, including AP2/ERF, MYB, bHLH, and WRKY.[11][12] In citrus, the AP2/ERF transcription factor, CitAP2.10 , has been shown to directly activate the promoter of the CsTPS1 gene, which encodes (+)-valencene synthase.[5] The expression of CitAP2.10 itself is induced by ethylene, a plant hormone associated with fruit ripening.[5]

Hormonal Regulation

Plant hormones play a significant role in modulating the biosynthesis of secondary metabolites, including terpenoids.

-

Ethylene: As mentioned, ethylene can enhance the expression of CitAP2.10, leading to increased transcription of CsTPS1 and consequently, higher production of (+)-valencene.[5]

-

Jasmonates: Jasmonates, such as methyl jasmonate (MeJA), are well-known elicitors of plant defense responses, which often involve the production of secondary metabolites. Jasmonate signaling pathways, often involving the transcription factor MYC2 , can upregulate the expression of terpene synthase genes.[12][13]

The following diagram illustrates the transcriptional regulation of (+)-valencene synthesis in citrus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (+)-nootkatone biosynthetic pathway.

Extraction of Sesquiterpenes from Citrus Peel

This protocol describes the extraction of semi-volatile sesquiterpenes, including (+)-valencene and (+)-nootkatone, from citrus peel for subsequent analysis by GC-MS.

Materials:

-

Fresh citrus fruit (e.g., grapefruit)

-

Scalpel or peeler

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Centrifuge

Procedure:

-

Carefully peel the flavedo (colored outer layer) of the citrus fruit, avoiding the white albedo.

-

Freeze the peel tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known amount of the powdered tissue (e.g., 1 g) to a glass vial.

-

Add 5 mL of n-hexane to the vial.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1 hour with occasional vortexing.

-

Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (hexane extract) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The extract is now ready for GC-MS analysis.

GC-MS Analysis of Sesquiterpenes

This protocol outlines the parameters for the analysis of (+)-valencene and (+)-nootkatone by gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

-

Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis:

-

Identification of (+)-valencene and (+)-nootkatone is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the analysis of sesquiterpenes from citrus peel.

Isolation of Microsomal Proteins from Plant Tissue

This protocol describes the isolation of the microsomal fraction from plant tissue, which is enriched in cytochrome P450 enzymes.

Materials:

-

Plant tissue (e.g., young leaves or flavedo)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 250 mM sucrose, 4 mM MgCl₂, 5 mM 2-mercaptoethanol)

-

Miracloth

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in ice-cold extraction buffer (e.g., 2 mL of buffer per gram of tissue).

-

Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

-

Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer for downstream applications, such as enzyme assays.

In Vitro Assay for Cytochrome P450 Activity

This protocol provides a general framework for assaying the activity of cytochrome P450 enzymes in the isolated microsomal fraction.

Materials:

-

Isolated microsomal protein fraction

-

Assay buffer (e.g., 50 mM potassium phosphate pH 7.4)

-

NADPH

-

Substrate: (+)-Valencene (dissolved in a suitable solvent like DMSO)

-

Quenching solution (e.g., ethyl acetate)

-

Internal standard (for quantification)

Procedure:

-

In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), assay buffer, and (+)-valencene to a final volume of, for example, 200 µL.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution (e.g., 200 µL of ethyl acetate containing an internal standard).

-

Vortex vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the product, (+)-nootkatol.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the (+)-nootkatone biosynthetic pathway.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers (forward and reverse)

-

Reference gene primers (e.g., for actin or ubiquitin)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

Primer Design and Validation: Design primers specific to the target genes (e.g., valencene synthase, cytochrome P450) and a stable reference gene. Validate primer efficiency and specificity.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

qRT-PCR Program: Run the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of (+)-nootkatone in plants is a well-defined pathway involving the key enzymes (+)-valencene synthase and cytochrome P450 monooxygenases. The regulation of this pathway is complex, involving transcriptional control by specific transcription factors and modulation by plant hormones. The experimental protocols provided in this guide offer a framework for researchers to investigate and manipulate this pathway for various applications, from fundamental plant science to the industrial biotechnology of this valuable natural product. Further research into the specific kinetics of the plant enzymes and the intricate details of the regulatory network will undoubtedly pave the way for more efficient and sustainable production of (+)-nootkatone.

References

- 1. Evolution of CYP71D drives the diversification of monoterpene indole alkaloid biosynthesis in Gentianales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Terpene Down-Regulation Triggers Defense Responses in Transgenic Orange Leading to Resistance against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Application of valencene and prospects for its production in engineered microorganisms [frontiersin.org]

- 5. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic study of biotransformation from valencene to this compound in an oscillatory baffled reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of valencene and prospects for its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Analysis of Non-Polar Low-Molecular Metabolites in Citron (Citrus medica L.) Peel Essential Oil at Different Developmental Stages and a Combined Study of Transcriptomics Revealed Genes Related to the Synthesis Regulation of the Monoterpenoid Compound Nerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The transcription factor MYC2 positively regulates terpene trilactone biosynthesis through activating GbGGPPS expression in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MYB transcription factor CiMYB42 regulates limonoids biosynthesis in citrus - PMC [pmc.ncbi.nlm.nih.gov]

Nootkatone's Mechanism of Action as an Insect Repellent and Insecticide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide with a dual mechanism of action, functioning as both a potent insect repellent and a lethal insecticide.[1][2] Its favorable safety profile for humans and pleasant citrus scent make it an attractive alternative to conventional synthetic pesticides.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's entomological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary modes of action identified are the agonism of octopamine receptors and the antagonism of GABA-gated chloride channels, leading to neuroexcitation, paralysis, and eventual death in susceptible arthropods.[4][5][6] Additionally, its repellent effects are mediated through interactions with olfactory and ionotropic receptors.[1][7] This document aims to serve as a comprehensive resource for researchers engaged in the development of novel and effective insect control agents.

Introduction

The increasing prevalence of insecticide resistance in vector populations, coupled with public demand for safer and more environmentally benign pest control solutions, has catalyzed the search for new active ingredients.[2][8] this compound, a compound widely used in the fragrance and flavor industries, has been approved by the U.S. Environmental Protection Agency (EPA) for use in insecticides and repellents.[2][6] Its unique mode of action, distinct from that of major insecticide classes like pyrethroids and organophosphates, makes it a valuable tool for managing resistant insect populations.[2][9] This guide synthesizes the current understanding of how this compound exerts its repellent and insecticidal effects at the molecular level.

Core Mechanisms of Action

This compound's efficacy stems from its ability to disrupt normal functioning of the insect nervous system through multiple target sites. This multi-target action likely contributes to its broad-spectrum activity against a range of arthropods including mosquitoes, ticks, and fleas.[8][10]

Agonism of Octopamine Receptors

A primary insecticidal mechanism of this compound is the activation of α-adrenergic type 1 octopamine receptors (e.g., PaOA1).[4][5][6] Octopamine is a critical neurohormone, neurotransmitter, and neuromodulator in invertebrates, analogous to norepinephrine in vertebrates.[11] It regulates numerous physiological processes, including muscle contraction, learning, and memory.[11][12]

By binding to and activating these G-protein coupled receptors, this compound triggers an uncontrolled cascade of downstream signaling. This leads to a state of hyperexcitability in the insect's nervous system, resulting in tremors, convulsions, and ultimately, lethal spasms.[4][5]

References

- 1. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action and toxicological effects of the sesquiterpenoid, this compound, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. innovationtoimpact.org [innovationtoimpact.org]

- 9. A new WHO bottle bioassay method to assess the susceptibility of mosquito vectors to public health insecticides: results from a WHO-coordinated multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

Nootkatone: A Comprehensive Overview of its Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is most recognized as the characteristic aromatic compound of grapefruit.[1] Beyond its use in the food and fragrance industries, a growing body of scientific evidence has illuminated its diverse and potent pharmacological activities.[2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[2][3] This technical guide provides an in-depth overview of the core pharmacological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[4][5] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the reduction of pro-inflammatory cytokine production.[4][6]

Quantitative Data Summary

| Model | This compound Dose/Concentration | Key Findings | Reference |

| Carrageenan-induced paw edema in mice | 10, 100, or 300 mg/kg (oral) | Significant antiedematogenic effects. | [7] |

| Dextran-induced paw edema in mice | 10, 100, or 300 mg/kg (oral) | Significant antiedematogenic effects. | [7] |

| Lipopolysaccharide (LPS)-induced lung injury in mice | 50 and 100 mg/kg (i.p. for 7 days) | Mitigated LPS-induced inflammation. | [3] |

| Raw 264.7 macrophage cells | Up to 50 μM | Found to be safe and effectively mitigated LPS-induced inflammation. | [3] |

| Unilateral Ureteral Obstruction (UUO) mouse model | 10 mg/kg/day (oral for 14 days) | Attenuated inflammatory cell infiltration and suppressed inflammatory markers. | [8] |

Key Experimental Protocols

Carrageenan-Induced Paw Edema in Mice:

-

Animals: Male Swiss mice (25-30 g).

-

Procedure: Animals are pre-treated orally with this compound (10, 100, or 300 mg/kg), vehicle, or a positive control 60 minutes before the induction of inflammation.

-

Paw edema is induced by a subplantar injection of 0.1 mL of carrageenan (1% in saline) into the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated by comparing the paw volume of the this compound-treated groups with the vehicle-treated group.[4][7]

LPS-Induced Inflammation in Raw 264.7 Macrophages:

-

Cell Culture: Raw 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

Analysis: After a designated incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits. Cell viability is assessed using assays like the MTT assay.[3]

Signaling Pathway

This compound exerts its anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 dimer to the nucleus, where it activates the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade.[6][9]

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][10] Its anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, including the AMPK and MAPK pathways, leading to cell cycle arrest and apoptosis.[11][12]

Quantitative Data Summary

| Cell Line | This compound Concentration | Key Findings | Reference |

| Colorectal cancer cells (HCT-116, SW480) | 10, 50, 100 μM | Dose- and time-dependent inhibition of cell growth. | [2] |

| Non-small-cell lung cancer (NSCLC) A549 cells | Not specified | Inhibition of cell growth and induction of G1 cell arrest. | [11] |

| Adriamycin-resistant A549/ADR cells | Not specified | Sensitized cells to adriamycin. | [11] |

| Breast cancer stem cells (MCF-7/SC) | Not specified | Suppressed stemness. | [12] |

| Erythroleukemia cells (HEL, K562) | 2, 4, 8 μM | Induced megakaryocytic differentiation. | [13] |

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for different time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated.[11][14]

Colony Formation Assay:

-

Cell Seeding: A low density of cancer cells is seeded in 6-well plates.

-

Treatment: The cells are treated with different concentrations of this compound and incubated for an extended period (e.g., 9 days) to allow for colony formation.

-

Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[2]

Signaling Pathways

This compound's anti-cancer effects in NSCLC cells with KRAS mutations involve the activation of the LKB1-independent, CAMKK2-dependent AMPK pathway, which subsequently inhibits the downstream oncogenic AKT and ERK pathways.[11]

Caption: this compound's anti-cancer signaling pathway in NSCLC.

In colorectal cancer, this compound induces apoptosis through the activation of caspases.[10][15]

Caption: this compound-induced apoptosis pathway in colorectal cancer.

Anti-obesity Activity

This compound has shown promise in preventing diet-induced obesity by stimulating energy metabolism.[16][17] This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16]

Quantitative Data Summary

| Model | This compound Dose/Concentration | Duration | Key Findings | Reference |

| C57BL/6J mice on a high-fat, high-sucrose diet | 0.1% to 0.3% (wt/wt) in diet | Long-term | Significantly reduced body weight gain, abdominal fat accumulation, hyperglycemia, hyperinsulinemia, and hyperleptinemia. | [16] |

| BALB/c mice | 0.2% in diet | Not specified | Increased swimming time to exhaustion by 21%. | [16] |

| C57BL/6J mice | 200 mg/kg (oral) | Single dose | Enhanced AMPK activity in the liver and muscle. | [16] |

Key Experimental Protocols

Diet-Induced Obesity in C57BL/6J Mice:

-

Animals: Male C57BL/6J mice.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity.[18][19]

-

Treatment: this compound is administered as a dietary supplement (e.g., 0.1-0.3% w/w) for a specified period (e.g., several weeks).

-

Measurements: Body weight, food intake, and body composition are monitored regularly. At the end of the study, blood samples are collected for the analysis of glucose, insulin, and lipid profiles. Adipose tissue and liver are collected for further analysis.[16][20][21]

Indirect Calorimetry:

-

Procedure: Mice are placed in metabolic cages equipped for indirect calorimetry.

-

Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and energy expenditure.[16]

Signaling Pathway

This compound activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and energy expenditure.[16]

Caption: this compound's anti-obesity signaling pathway.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23] Its neuroprotective mechanisms involve the activation of the Nrf2 antioxidant pathway and the inhibition of neuroinflammation.[6][22]

Quantitative Data Summary

| Model | This compound Dose/Concentration | Key Findings | Reference |

| MPTP-induced Parkinson's disease mouse model | 2 or 5 mg/kg (i.p.) | Restored motor impairment and dopaminergic neuronal loss. | [22][24][25] |

| Lipopolysaccharide (LPS)-induced Alzheimer's disease mouse model | 10 mg/kg | Improved learning and memory impairments. | [23] |

| Rat primary astrocytes | Not specified | Upregulated antioxidant enzyme expression via the Nrf2/ARE pathway. | [22][24] |

Key Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model:

-

Animals: Male C57BL/6 mice.[22]

-

Induction of PD: Parkinson's disease is induced by intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[22]

-

Treatment: this compound (e.g., 2 or 5 mg/kg, i.p.) is administered for a specified duration before and/or after MPTP injection.[22]

-

Behavioral Tests: Motor function is assessed using tests like the rotarod test and pole test.

-

Histological and Biochemical Analysis: Brain tissues are collected for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) and analysis of neuroinflammatory markers and antioxidant enzyme expression.[22]

Signaling Pathway

This compound provides neuroprotection by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like this compound cause Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes.[22][26]

Caption: this compound's neuroprotective Nrf2 signaling pathway.

Safety and Toxicity

This compound is generally recognized as safe (GRAS) for its use as a food additive.[1] Toxicological studies have shown that this compound has low acute toxicity via oral, dermal, and inhalation routes.[27][28] It is not found to be genotoxic.[29]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects, coupled with a favorable safety profile, make it an attractive candidate for the development of novel drugs. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for future research aimed at translating these preclinical findings into clinical applications. Further studies are needed to fully understand its mechanisms of action, pharmacokinetics, and efficacy in human subjects.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Anti-proliferative activity of A. Oxyphylla and its bioactive constituent this compound in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective Effects of this compound on Renal Inflammation, Apoptosis, and Fibrosis in a Unilateral Ureteral Obstructive Mouse Model [mdpi.com]

- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Derivative this compound-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plaunotol and geranylgeraniol induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. researchgate.net [researchgate.net]

- 18. Anti-obesity effect in high-fat-diet-induced obese C57BL/6 mice: Study of a novel extract from mulberry (Morus alba) leaves fermented with Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Obesity in C57BL/6J mice fed diets differing in carbohydrate and fat but not energy content - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-Obesity and Metabolic Effects of Forskolin in Obese C57BL/6J Mice | MDPI [mdpi.com]

- 22. Astrocytic Nrf2 Mediates the Neuroprotective and Anti-Inflammatory Effects of this compound in an MPTP-Induced Parkinson’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Astrocytic Nrf2 Mediates the Neuroprotective and Anti-Inflammatory Effects of this compound in an MPTP-Induced Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 27. downloads.regulations.gov [downloads.regulations.gov]

- 28. downloads.regulations.gov [downloads.regulations.gov]

- 29. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Nootkatone: A Technical Guide to a Naturally Derived Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone is a naturally occurring sesquiterpenoid ketone most famously recognized as the characteristic aroma and flavor compound of grapefruit.[1][2] Initially isolated from the wood of the Alaskan yellow cedar, Cupressus nootkatensis, this bicyclic compound has garnered significant scientific interest beyond its organoleptic properties.[1] Extensive research has revealed a broad spectrum of biological activities, positioning this compound as a promising candidate for therapeutic and pest control applications. Its activities include potent insecticidal and repellent effects, metabolic regulation through the activation of AMP-activated protein kinase (AMPK), and significant anti-inflammatory and anticancer properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical characteristics, synthesis, key biological signaling pathways, and detailed experimental protocols for its evaluation.

Physicochemical Properties

This compound is a C15 sesquiterpenoid with a distinct chemical structure that dictates its physical and biological properties.[1] It is a hydrophobic molecule, sparingly soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[6]

| Property | Value | Reference(s) |

| IUPAC Name | (4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | [1] |

| Molecular Formula | C₁₅H₂₂O | [1][7] |

| Molecular Weight | 218.34 g/mol | [3][6] |

| CAS Number | 4674-50-4 | [1][7] |

| Appearance | Clear or white crystals; impure samples appear as a viscous yellow liquid | [1] |

| Melting Point | 36 °C | [3] |

| Boiling Point | 170 °C (at 0.5 mmHg) | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, DMSO, oils | [1][6] |

| LogP | 3.84 | [1] |

Synthesis and Production

While naturally present in citrus fruits and certain woods, the concentration of this compound is often too low for commercially viable extraction, requiring approximately 400,000 kg of grapefruit to yield 1 kg of this compound.[8] Consequently, both chemical and biotechnological synthesis methods have been developed.

Chemical Synthesis

The primary industrial method for producing this compound is the allylic oxidation of (+)-valencene, a more abundant sesquiterpene extracted from oranges.[8] This process typically involves the use of oxidizing agents like tert-butyl chromate or other peroxides.

Biosynthesis

Biotechnological production offers a more sustainable and "natural" alternative. This involves metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (yeast), to produce this compound from simple sugars like glucose.

The biosynthetic pathway begins with the mevalonate (MVA) pathway, which produces the universal terpene precursor, farnesyl pyrophosphate (FPP). Two key heterologous enzymes are then introduced:

-

Valencene synthase (VS) : This enzyme cyclizes FPP to form (+)-valencene.

-

Cytochrome P450 monooxygenase : This enzyme catalyzes the specific oxidation of valencene to this compound.

Key Biological Activities and Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways, making it a molecule of interest for drug development in metabolic, inflammatory, oncologic, and infectious diseases.

Metabolic Regulation via AMPK Activation

One of the most well-documented activities of this compound is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activation of AMPK by this compound has been shown to prevent diet-induced obesity, reduce abdominal fat, and improve physical performance in animal models.[10]

This compound increases the cellular AMP/ATP ratio, which triggers the phosphorylation and activation of AMPK. This activation is mediated by upstream kinases, including Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), inhibiting lipogenesis, and promotes mitochondrial biogenesis through Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9][10]

Anti-Inflammatory Effects via NF-κB Inhibition

This compound exhibits potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] NF-κB is a master transcriptional regulator of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. In various models, this compound has been shown to suppress the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[12][13] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[10]

Anticancer Activity via Apoptosis Induction

This compound has demonstrated anticancer activity against various cancer cell lines, including non-small-cell lung cancer and erythroleukemia.[14][15] Its mechanisms include the induction of cell cycle arrest and the activation of the intrinsic apoptosis pathway.[15] While the complete pathway is still under investigation, evidence suggests this compound promotes apoptosis through a caspase-dependent mechanism. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[16][17][18]

References

- 1. (+)-Nootkatone | C15H22O | CID 1268142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ScenTree - this compound (CAS N° 4674-50-4) [scentree.co]

- 4. researchgate.net [researchgate.net]

- 5. oncology.wisc.edu [oncology.wisc.edu]

- 6. This compound | AMPK | TargetMol [targetmol.com]

- 7. This compound [webbook.nist.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Derivative this compound-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. mdpi.com [mdpi.com]

The Discovery and Analysis of Nootkatone in Alaska Cedar (Cupressus nootkatensis): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a bicyclic sesquiterpenoid, is a highly valued natural compound prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1] While famously associated with grapefruit, this compound was first isolated from the heartwood of the Alaska cedar (Cupressus nootkatensis), also known by its synonyms Callitropsis nootkatensis and Chamaecyparis nootkatensis.[1] The durability and distinct aroma of Alaska cedar heartwood are largely attributed to its rich composition of secondary metabolites, with this compound being a key constituent.[2] This technical guide provides an in-depth overview of the discovery of this compound in Alaska cedar, detailing the experimental protocols for its extraction and analysis, presenting quantitative data on its abundance, and illustrating its biosynthetic pathway.

Quantitative Analysis of this compound and Other Terpenoids

The concentration of this compound and its precursor, valencene, along with other terpenoids, varies within the heartwood of the Alaska cedar. Several studies have quantified these compounds, revealing differences based on the condition of the tree (live versus dead) and the radial position within the heartwood.

Table 1: Composition of Essential Oil from Alaska Cedar (Cupressus nootkatensis) Heartwood

| Compound | Percentage (%) in Essential Oil | Reference |

| This compound | 2.0 - 5.0 | [3] |

| Valencene | 10.0 - 15.0 | [3] |

| Carvacrol | 5.0 - 8.0 | [3] |

| Nootkatene | 50.0 - 60.0 | [3] |

Table 2: Concentration of this compound and Related Compounds in the Heartwood of Live and Dead Alaska Cedar Trees

| Tree Condition | Radial Position from Pith (cm) | This compound (mg/g dry wood) | Valencene (mg/g dry wood) | Carvacrol (mg/g dry wood) | Reference |

| Live | 0-5 | 0.8 | 1.2 | 1.5 | [4] |

| Live | 5-10 | 1.0 | 1.5 | 1.8 | [4] |

| Live | >10 | 1.1 | 1.6 | 2.0 | [4] |

| Dead (Class 1: ~4 years) | 0-5 | 0.8 | 1.2 | 1.5 | [4] |

| Dead (Class 1: ~4 years) | 5-10 | 1.0 | 1.5 | 1.8 | [4] |

| Dead (Class 1: ~4 years) | >10 | 1.1 | 1.6 | 2.0 | [4] |

| Dead (Class 3: ~26 years) | 0-5 | 0.6 | 1.1 | 1.2 | [4] |

| Dead (Class 3: ~26 years) | 5-10 | 0.7 | 1.3 | 1.4 | [4] |

| Dead (Class 3: ~26 years) | >10 | 0.8 | 1.4 | 1.5 | [4] |

| Dead (Class 5: ~81 years) | 0-5 | 0.3 | 0.9 | 0.7 | [4] |

| Dead (Class 5: ~81 years) | 5-10 | 0.4 | 1.0 | 0.8 | [4] |

| Dead (Class 5: ~81 years) | >10 | 0.4 | 1.1 | 0.9 | [4] |

Experimental Protocols

The extraction and analysis of this compound from Alaska cedar heartwood involve several key steps, from sample preparation to sophisticated analytical techniques.

Sample Preparation

-

Wood Disintegration: Heartwood samples are typically disintegrated into a fine powder or small chips to increase the surface area for efficient extraction. A Wiley mill is commonly used for this purpose.[2]

Extraction Methods

Steam distillation is a common method for extracting volatile compounds like this compound from plant materials.[5][6][7]

-

Apparatus: A distillation vessel made of non-reactive material (e.g., chromium-plated or glass) is essential to prevent the degradation of sensitive compounds like nootkatin.[2]

-

Procedure:

-

Disintegrated heartwood is placed in the distillation vessel.

-

Steam is passed through the wood material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture is then passed through a condenser.

-

Upon cooling, the mixture condenses into a liquid, and the essential oil, being immiscible with water, separates and can be collected.[5]

-

Solvent extraction is another effective method for isolating this compound and other terpenoids.

-

Acetone Extraction:

-

Finely powdered heartwood is percolated with cold, dilute aqueous sodium hydroxide.

-

The wood is then washed with water.

-

The extracted wood is then subjected to steam distillation to recover this compound.[2]

-

-

Ethyl Acetate Extraction:

-

Heartwood core segments are extracted with ethyl acetate.

-

The resulting extract is then analyzed by gas chromatography.[4]

-

Analytical Methods

GC is used to separate the different components of the extracted essential oil.

-

Principle: The volatile compounds are vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation.

-

Analysis: The separated compounds are detected as they exit the column, and the resulting chromatogram shows a series of peaks, each representing a different compound.[8]

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.

-

Principle: As each compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented into ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound.

-

Identification: By comparing the obtained mass spectra with a library of known spectra, the individual components of the essential oil, including this compound, can be identified with high confidence.[9]

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the isoprenoid pathway. Its biosynthesis in Cupressus nootkatensis begins with farnesyl pyrophosphate (FPP) and proceeds through the key intermediate, valencene. The enzyme valencene synthase (CnVS), found in the heartwood of the Alaska cedar, catalyzes the conversion of FPP to valencene.[3][10] Subsequent oxidation steps, likely involving cytochrome P450 monooxygenases, convert valencene to this compound.

Caption: Biosynthetic pathway of this compound in Cupressus nootkatensis.

Conclusion

The discovery of this compound in the heartwood of the Alaska cedar has paved the way for its use in various industries, from flavors and fragrances to novel insecticides. Understanding the methods for its extraction and analysis, as well as its biosynthetic pathway, is crucial for researchers and professionals seeking to harness the potential of this valuable natural product. The data presented in this guide highlights the significant presence of this compound in Cupressus nootkatensis and provides a foundation for further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. research.wur.nl [research.wur.nl]

- 4. Changes in heartwood chemistry of dead yellow-cedar trees that remain standing for 80 years or more in southeast Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Valencene synthase from the heartwood of Nootka cypress (Callitropsis nootkatensis) for biotechnological production of valencene - PubMed [pubmed.ncbi.nlm.nih.gov]

Nootkatone: An In-depth Technical Guide to its Ecological Applications in Pest Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, is emerging as a promising biopesticide with significant potential for integrated pest management programs. Its dual-action as both a repellent and an insecticide, coupled with a favorable safety profile for non-target organisms, positions it as a valuable alternative to conventional synthetic pesticides. This technical guide provides a comprehensive overview of the ecological applications of this compound in pest control, detailing its efficacy, mechanisms of action, and the experimental protocols used to evaluate its performance. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The increasing demand for sustainable and environmentally benign pest control solutions has driven research into naturally derived compounds. This compound, a key component of grapefruit essential oil, has garnered considerable attention for its potent activity against a broad spectrum of arthropod pests, including ticks, mosquitoes, and termites.[1] Its approval by the U.S. Environmental Protection Agency (EPA) as a biopesticide underscores its potential for commercial development in various formulations.[2] This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for professionals engaged in the research and development of novel pest control agents.

Efficacy of this compound Against Key Pests

This compound exhibits both lethal and sublethal effects on a variety of economically and medically important pests. Its efficacy is concentration-dependent and varies among different species and life stages.

Acaricidal Activity (Ticks)

This compound is highly effective against several tick species, including those that are vectors for Lyme disease and other tick-borne illnesses.

Table 1: Acaricidal Efficacy of this compound

| Tick Species | Life Stage | Bioassay Type | Efficacy Metric | Value | Reference(s) |

| Ixodes scapularis (Blacklegged tick) | Nymph | Vial | LC50 | 20 ng/cm² (encapsulated) | [3] |

| Nymph | Vial | LC50 | 35 ng/cm² (emulsifiable) | [3] | |

| Adult Female | Vertical Filter Paper | EC50 (Repellency) | 0.87 ± 0.05 µg/cm² | [4][5] | |

| Dermacentor variabilis (American dog tick) | Adult Female | Vertical Filter Paper | EC50 (Repellency) | 252 ± 12 µg/cm² | [5] |

| Amblyomma americanum (Lone star tick) | Adult Female | Vertical Filter Paper | EC50 (Repellency) | 2313 ± 179 µg/cm² | [5] |

Insecticidal and Repellent Activity (Mosquitoes)

This compound is a potent repellent and insecticide against mosquito species that are vectors for diseases such as Zika, dengue, and West Nile virus.

Table 2: Mosquito Repellency and Insecticidal Efficacy of this compound

| Mosquito Species | Strain | Bioassay Type | Efficacy Metric | Value | Reference(s) |

| Aedes aegypti | Permethrin-Susceptible (New Orleans) | Bottle Bioassay | LC50 | ~3 mg/bottle | [6][7] |

| Aedes aegypti | Permethrin-Resistant (Vergel) | Bottle Bioassay | LC50 | 8.34 mg/bottle | [6][7] |